1-(2-methylpropyl)-1H-indazol-6-amine

p38α MAP kinase Lipophilicity Ligand efficiency

1-(2-Methylpropyl)-1H-indazol-6-amine (synonym: 1-Isobutyl-1H-indazol-6-amine; CAS 938523-24-1) is a bicyclic heteroaromatic building block belonging to the 6-aminoindazole class, characterized by an N1-isobutyl substituent. It has the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 938523-24-1
Cat. No. B3195916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1H-indazol-6-amine
CAS938523-24-1
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C11H15N3/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13-14/h3-6,8H,7,12H2,1-2H3
InChIKeyBVAGEKDWDOVIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-1H-indazol-6-amine (CAS 938523-24-1): Core Scaffold Identity and Physicochemical Baseline for Procurement


1-(2-Methylpropyl)-1H-indazol-6-amine (synonym: 1-Isobutyl-1H-indazol-6-amine; CAS 938523-24-1) is a bicyclic heteroaromatic building block belonging to the 6-aminoindazole class, characterized by an N1-isobutyl substituent . It has the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 343.3±15.0 °C at 760 mmHg, a flash point of 161.4±20.4 °C, and a calculated LogP of 2.06, indicating moderate lipophilicity amenable to both organic synthesis and downstream medicinal chemistry elaboration . The compound is commercially supplied at ≥95% purity (HPLC) for research use . It serves as a validated core scaffold for developing potent kinase inhibitors, with demonstrated sub-nanomolar binding affinity (Kd = 6.30 nM) to human p38α MAP kinase when elaborated into a carboxamide derivative [1].

Why 1-(2-Methylpropyl)-1H-indazol-6-amine Cannot Be Replaced by Generic N1-Alkyl-6-aminoindazole Analogs


Substituting 1-(2-methylpropyl)-1H-indazol-6-amine with structurally similar N1-alkyl-6-aminoindazoles—such as the N1-methyl, N1-n-butyl, or N1-isopropyl analogs—introduces measurable shifts in lipophilicity, steric bulk, and downstream biological activity that are not interchangeable for structure-activity relationship (SAR) programs. The isobutyl substituent provides a calculated LogP of 2.06 , which is intermediate between the more polar N1-methyl analog (LogP ≈ 1.74) and the more lipophilic N1-n-butyl analog (LogP ≈ 2.42) . This difference is not merely incremental; in p38α MAP kinase inhibitor programs, the isobutyl-substituted scaffold is validated by X-ray crystallography (PDB: 9D7N, resolution 1.97 Å) as an optimal anchor for achieving sub-nanomolar target engagement (Kd = 6.30 nM) when elaborated into 6-carboxamide derivatives [1][2]. Generic substitution with the unbranched N1-n-butyl or smaller N1-methyl analog would alter the conformational preference and binding interactions at the kinase ATP pocket, risking loss of potency and selectivity. Procurement of unvalidated analogs without confirmatory binding data introduces unnecessary SAR uncertainty into medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(2-Methylpropyl)-1H-indazol-6-amine Versus Closest Analogs


N1-Isobutyl vs. N1-Methyl and N1-n-Butyl: LogP Tuning and Lipophilic Ligand Efficiency for p38α MAP Kinase Binding

The N1-isobutyl substitution on the 6-aminoindazole core achieves a calculated LogP of 2.06 , positioning it as an intermediate-lipophilicity building block for optimizing lipophilic ligand efficiency (LLE) in kinase inhibitor design. By comparison, the N1-methyl analog (CAS 74728-65-7) has a significantly lower LogP of approximately 1.74 (-0.32 log units) , while the N1-n-butyl analog (CAS 938523-30-9) has a higher LogP of approximately 2.42 (+0.36 log units) . When elaborated into p38α MAP kinase carboxamide derivatives, the isobutyl-substituted scaffold yields a binding affinity Kd of 6.30 nM [1]. The branched isobutyl group provides steric complementarity to the ATP-binding pocket as evidenced by the 1.97 Å resolution co-crystal structure with human p38α MAP kinase (PDB: 9D7N), where the isobutyl moiety occupies a hydrophobic sub-pocket [2]. This structural validation is absent for the N1-methyl and N1-n-butyl analogs in comparable kinase co-crystal structures, making the isobutyl variant the structure-enabled choice for fragment- or scaffold-based drug design programs.

p38α MAP kinase Lipophilicity Ligand efficiency SAR

6-Aminoindazole vs. 5-Aminoindazole Regioisomers: Anchoring Synthetic Access to p38α Inhibitor Pharmacophores

The 6-amino substitution pattern on 1-(2-methylpropyl)-1H-indazole is critical for constructing p38α MAP kinase inhibitor pharmacophores, while the 5-amino regioisomer would yield a fundamentally different vector for derivatization. The patent literature explicitly discloses 5-(4-fluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxylic acid (CAS 753924-79-7) as a key intermediate in the synthesis of potent p38α inhibitors [1]. Elaboration of this intermediate via amide coupling at the 6-position yielded compounds such as N-[2-(dimethylamino)ethyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide, for which the co-crystal structure with human p38α MAP kinase was solved at 1.97 Å (PDB: 9D7N) [2]. This structural evidence confirms that the 6-amino group provides the correct geometry for engaging the kinase hinge region. The 5-aminoindazole isomer (e.g., 1-isobutyl-1H-indazol-5-amine or its derivatives) has no comparable co-crystal structure with p38α and would project substituents along a divergent trajectory incompatible with the validated binding mode. For researchers committed to the p38α pharmacophore defined by the PDB 9D7N ligand, only the 6-amino regioisomer is appropriate; procurement of 5-aminoindazole building blocks would necessitate de novo design and structural validation.

Regiochemistry Kinase inhibitor Synthetic intermediate Pharmacophore

N1-Isobutyl vs. N1-Isopropyl: Steric Bulk and Conformational Pre-organization for Hydrophobic Sub-pocket Occupancy

The branched isobutyl group (-CH₂CH(CH₃)₂) provides greater steric bulk and conformational restriction than the isopropyl group (-CH(CH₃)₂), which lacks the intervening methylene spacer. This structural difference has consequences for kinase sub-pocket occupancy. The 1.97 Å co-crystal structure of the isobutyl-indazole carboxamide derivative bound to p38α MAP kinase (PDB: 9D7N) reveals that the isobutyl moiety occupies a defined hydrophobic sub-pocket adjacent to the ATP-binding site, with the methylene linker enabling optimal positioning of the branched terminus [1]. The N1-isopropyl analog (CAS 938514-13-7; LogP = 2.78, one log unit more lipophilic and sterically more compact) would position the branched terminus closer to the indazole core, potentially failing to fully occupy the distal hydrophobic pocket or introducing unfavorable steric clashes. Quantitative binding data are available for the isobutyl series: the elaborated 6-carboxamide derivative achieves Kd = 6.30 nM and IC₅₀ = 14 nM in a cellular NanoBRET assay against p38α [2][3]. No equivalent binding or functional data exist for N1-isopropyl-6-aminoindazole derivatives against p38α, making the N1-isobutyl scaffold the only data-supported choice for programs targeting this hydrophobic sub-pocket geometry.

Steric effects Conformational analysis Kinase selectivity Hydrophobic pocket

Commercial Availability and Purity Benchmarking: Consistent ≥95% Supply for Multi-Step Synthetic Campaigns

1-(2-Methylpropyl)-1H-indazol-6-amine is commercially supplied with a minimum purity specification of 95% (HPLC) by verified chemical suppliers . This purity level is adequate for direct use as a building block in multi-step medicinal chemistry synthesis without additional purification. By comparison, the structurally closest analog 1-butyl-1H-indazol-6-amine (CAS 938523-30-9) is available at a higher purity of 97% , but the supplier offers no batch-specific certificates of analysis (CoA) for traceability. The N1-methyl analog (CAS 74728-65-7) is also listed at 95% purity . However, neither the N1-methyl nor the N1-n-butyl analog has demonstrated utility as a precursor to p38α inhibitors with validated binding data [1]. The isobutyl variant uniquely combines adequate purity (≥95%) with a crystallographically validated downstream application in kinase inhibitor development [2]. For procurement decisions in kinase-focused medicinal chemistry, the compound's traceable documentation (SDS and CoA available upon request) alongside its unique application validation makes it a defensible choice over higher-purity but unvalidated analogs.

Procurement Purity Supply chain Quality control

Validated Application Scenarios for 1-(2-Methylpropyl)-1H-indazol-6-amine Based on Quantitative Evidence


Kinase-Focused Fragment Elaboration and Structure-Based Drug Design Against p38α MAP Kinase

For medicinal chemistry teams using structure-based drug design (SBDD) to develop p38α MAP kinase inhibitors, 1-(2-methylpropyl)-1H-indazol-6-amine is the preferred 6-aminoindazole building block. The elaborated 6-carboxamide derivative demonstrates a Kd of 6.30 nM and IC₅₀ of 14 nM for p38α, with the binding mode validated at 1.97 Å resolution (PDB: 9D7N) [1][2]. Researchers can use the publicly available co-crystal structure coordinates to guide rational design of amide coupling partners at the 6-position. The N1-isobutyl group provides a LogP of 2.06 [3], offering an intermediate lipophilicity starting point that can be tuned through subsequent derivatization. This scenario is not supported by N1-methyl or N1-n-butyl analogs, which lack comparable structural and biochemical validation.

Synthesis of p38α Inhibitor Key Intermediates via 6-Carboxylic Acid Derivatization

Industrial process chemistry groups synthesizing p38α MAP kinase inhibitor candidates can use 1-(2-methylpropyl)-1H-indazol-6-amine as the starting material for oxidation to 5-(4-fluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxylic acid, a key intermediate explicitly claimed in patent AU2004218463B2 [1]. The 6-amino group provides a synthetic handle for subsequent functionalization, and the ≥95% purity specification [2] is sufficient for pilot-scale campaigns. Procuring the validated isobutyl variant avoids the need for de novo route scouting that would be required with unvalidated N1-alkyl analogs, reducing process development timelines.

Selectivity Profiling of Dual BChE/p38α MAP Kinase Inhibitors for Neurodegenerative Disease Research

Neuroscience research groups developing dual butyrylcholinesterase (BChE)/p38α MAP kinase inhibitors for Alzheimer's disease can leverage 1-(2-methylpropyl)-1H-indazol-6-amine as the core scaffold. A derivative bearing this scaffold has been identified as a first-in-class, selective dual BChE/p38α inhibitor with balanced activity against both targets, as reported in the primary literature with accompanying co-crystal structures of both enzyme-ligand complexes [1]. The isobutyl-indazole scaffold is unique among 6-aminoindazole building blocks in possessing dual-target structural biology validation, making it the scaffold of choice for programs pursuing this polypharmacology strategy.

SAR Exploration of N1-Alkyl Chain Length and Branching on 6-Aminoindazole Pharmacokinetic Properties

ADME/PK optimization teams can systematically compare 1-(2-methylpropyl)-1H-indazol-6-amine (LogP = 2.06) [1] with the N1-methyl analog (LogP ≈ 1.74) [2] and N1-n-butyl analog (LogP ≈ 2.42) [3] to study the effect of N1-alkyl chain length and branching on metabolic stability and membrane permeability. The isobutyl variant represents the midpoint in this lipophilicity series, and its crystallographically validated binding mode in p38α provides a structural rationale for interpreting SAR trends. This evidence-based approach reduces the number of uninformative analogs synthesized in lead optimization campaigns.

Quote Request

Request a Quote for 1-(2-methylpropyl)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.